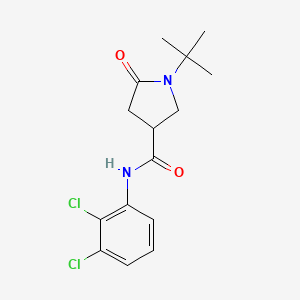![molecular formula C12H26N6O2S B14961727 N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a triazine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with a triazine derivative under controlled conditions to form the desired triazine ring. Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific context of its application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities with N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide, particularly in the presence of the piperazine ring.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another related compound with a piperazine moiety, known for its anti-inflammatory properties.
Uniqueness
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is unique due to its specific combination of functional groups and structural featuresIts ability to undergo multiple types of chemical reactions and interact with different biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C12H26N6O2S |
|---|---|
Molecular Weight |
318.44 g/mol |
IUPAC Name |
N-[3-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C12H26N6O2S/c1-16-6-8-17(9-7-16)4-3-5-18-10-13-12(14-11-18)15-21(2,19)20/h3-11H2,1-2H3,(H2,13,14,15) |
InChI Key |
TZBVUTJVZVLEOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2CNC(=NC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961646.png)
![9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961653.png)
![N-(4-ethoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961654.png)
![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961656.png)
![2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14961675.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide](/img/structure/B14961692.png)
![2-Methoxyethyl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961704.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B14961731.png)
![3-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14961738.png)
![dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14961739.png)
![2-(methylsulfanyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961741.png)
